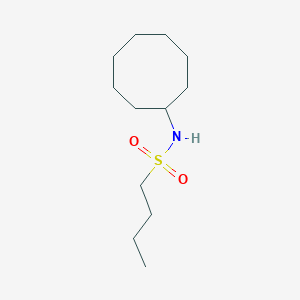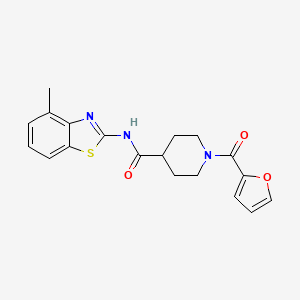![molecular formula C26H24N2O2 B5304109 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a member of the family of benzoxazole compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one is not well understood, but it is believed to act by inhibiting the growth of cancer cells and promoting apoptosis, or programmed cell death. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory effects and to modulate the immune system. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been shown to have analgesic properties, and has been studied for its potential use in pain management.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its diverse range of biological activities. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-cancer, neuroprotective, anti-inflammatory, and analgesic properties, making it a useful tool for studying a wide range of biological processes. However, one limitation of using 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one. One area of research is in the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one and related benzoxazole compounds. Another area of research is in the identification of the specific mechanisms of action of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, there is a need for further research on the potential applications of 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one in pain management and other areas of medicine.
合成法
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This compound is then reacted with o-phenylenediamine to form 2-(1,3-benzoxazol-2-yl)benzoic acid. The final step involves the reaction of 2-(1,3-benzoxazol-2-yl)benzoic acid with 4-(diethylamino)benzaldehyde in the presence of a base to form 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has been shown to have anti-cancer properties, and has been studied for its potential use in chemotherapy. 2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-28(4-2)21-16-14-19(15-17-21)18-22(25(29)20-10-6-5-7-11-20)26-27-23-12-8-9-13-24(23)30-26/h5-18H,3-4H2,1-2H3/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDGUNJNESUJKZ-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenylprop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)
![3-[(2-bromo-4-nitrophenyl)amino]-1-(4-pyridinyl)-2-propen-1-one](/img/structure/B5304050.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5304082.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)




![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)